molecular formula C19H18N2O2 B12896427 5(2H)-Isoxazolone, 4-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-phenyl- CAS No. 61194-92-1

5(2H)-Isoxazolone, 4-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-phenyl-

Cat. No.: B12896427
CAS No.: 61194-92-1
M. Wt: 306.4 g/mol
InChI Key: ZGWLZJQTSDMEGQ-UHFFFAOYSA-N
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Description

4-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-3-phenylisoxazol-5(2H)-one is a complex organic compound that features a quinoline derivative linked to an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-3-phenylisoxazol-5(2H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4-dihydroquinoline derivatives with isoxazole precursors in the presence of a base can yield the desired compound. The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the isoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The purification process may involve crystallization or chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-3-phenylisoxazol-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

4-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-3-phenylisoxazol-5(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-3-phenylisoxazol-5(2H)-one involves its interaction with specific molecular targets. The quinoline and isoxazole moieties may interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-3-phenylisoxazol-5(2H)-one is unique due to its combination of quinoline and isoxazole rings, which may confer distinct chemical and biological properties. This makes it a valuable compound for further research and development.

Biological Activity

5(2H)-Isoxazolone, 4-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-phenyl- is a complex organic compound that combines the isoxazolone and quinoline moieties. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the cyclization of 3,4-dihydroquinoline derivatives with isoxazole precursors in the presence of a base. The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the isoxazole ring .

The biological activity of 5(2H)-isoxazolone is attributed to its interaction with various molecular targets. The quinoline and isoxazole components may modulate enzyme activity or receptor interactions, leading to diverse biological effects. For instance, studies have indicated that compounds with similar structures can inhibit tubulin polymerization, which is critical in cancer cell proliferation .

Anticancer Properties

Recent research has demonstrated that derivatives of isoxazolone exhibit significant anticancer activity. For example, a related compound showed an IC50 value of less than 20 nmol/L against esophageal squamous cell carcinoma (ESCC) cell lines, indicating potent inhibitory effects on cancer cell proliferation and migration .

Antimicrobial Activity

Isoxazole derivatives have also been noted for their antimicrobial properties. A study highlighted that various isoxazole compounds displayed antimicrobial activity with low cytotoxic effects against pathogenic biofilms . This suggests potential applications in treating infections caused by resistant bacterial strains.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a compound structurally related to 5(2H)-isoxazolone in inhibiting ESCC cell lines. The compound demonstrated significant inhibition of cell growth and induced apoptosis without notable toxicity in animal models . This positions it as a candidate for further development in cancer therapy.

Case Study 2: Antimicrobial Activity

In another investigation, several isoxazole derivatives were tested for their ability to disrupt biofilm formation in pathogenic bacteria. The results indicated that these compounds effectively reduced biofilm density while maintaining low cytotoxicity towards human cells . This finding underscores their potential as therapeutic agents against biofilm-associated infections.

Comparative Analysis

Compound TypeBiological ActivityIC50/EC50 ValuesNotes
5(2H)-Isoxazolone DerivativesAnticancer<20 nmol/L (ESCC)Significant inhibition of proliferation
Isoxazole DerivativesAntimicrobialVaries (low cytotoxicity)Effective against biofilms

Properties

CAS No.

61194-92-1

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylmethyl)-3-phenyl-2H-1,2-oxazol-5-one

InChI

InChI=1S/C19H18N2O2/c22-19-16(18(20-23-19)15-8-2-1-3-9-15)13-21-12-6-10-14-7-4-5-11-17(14)21/h1-5,7-9,11,20H,6,10,12-13H2

InChI Key

ZGWLZJQTSDMEGQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CC3=C(NOC3=O)C4=CC=CC=C4

Origin of Product

United States

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